O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride)
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Overview
Description
O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) involves several steps, starting with the preparation of the deuterated intermediate compounds. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Condensation: Formation of the thioxanthene core structure.
Functionalization: Addition of the hydroxyethyl group to the thioxanthene core.
Purification: Isolation and purification of the final product using techniques such as crystallization or chromatography.
Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Flupentixol in various samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Flupentixol.
Medicine: Utilized in research on the pharmacological effects of Flupentixol and its derivatives.
Industry: Applied in the development of new antipsychotic drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) is similar to that of Flupentixol. It primarily acts as an antagonist of dopamine receptors, particularly D1 and D2 receptors. By blocking these receptors, the compound helps to alleviate symptoms of schizophrenia and other psychotic disorders. The molecular targets and pathways involved include the dopaminergic pathways in the brain, which are crucial for regulating mood, behavior, and cognition .
Comparison with Similar Compounds
O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) can be compared with other similar compounds, such as:
Flupentixol: The non-deuterated form of the compound, used as an antipsychotic agent.
Flupentixol decanoate: A long-acting injectable form of Flupentixol.
Other thioxanthene derivatives: Compounds like Chlorprothixene and Thiothixene, which also act as antipsychotic agents.
The uniqueness of O-(2-Hydroxyethyl) Flupentixol-d4 (dihydrochloride) lies in its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications.
Properties
Molecular Formula |
C25H31Cl2F3N2O2S |
---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
2-[1,1,2,2-tetradeuterio-2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C25H29F3N2O2S.2ClH/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31;;/h1-2,4-8,18,31H,3,9-17H2;2*1H/b20-5+;;/i14D2,16D2;; |
InChI Key |
AJLQNNHGRZKSBV-RNKLFDRASA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl |
Origin of Product |
United States |
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